molecular formula C22H22N4O4 B356782 isopropyl 2-amino-1-(2,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 797798-72-2

isopropyl 2-amino-1-(2,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B356782
CAS No.: 797798-72-2
M. Wt: 406.4g/mol
InChI Key: AFPWDWZPQMWCLG-UHFFFAOYSA-N
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Description

isopropyl 2-amino-1-(2,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a pyrrolo[3,2-b]quinoxaline core, which is substituted with a 2,4-dimethoxyphenyl group, an amino group, and a propan-2-yl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 2-amino-1-(2,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of 1,2-diaminobenzene with a diketone, such as glyoxal, under acidic conditions.

    Introduction of the Pyrrolo Group: The pyrrolo group can be introduced through a cyclization reaction involving an appropriate precursor, such as a pyrrole derivative.

    Substitution with 2,4-Dimethoxyphenyl Group: The 2,4-dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.

    Esterification: The final step involves the esterification of the carboxylic acid group with isopropanol to form the propan-2-yl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

isopropyl 2-amino-1-(2,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles such as alkyl halides for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may yield partially or fully reduced derivatives.

Scientific Research Applications

isopropyl 2-amino-1-(2,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to intercalate DNA and inhibit cell proliferation.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Materials Science: The compound is explored for its potential use in organic electronics and as a building block for the synthesis of novel materials with unique electronic properties.

Mechanism of Action

The mechanism of action of isopropyl 2-amino-1-(2,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into the DNA double helix, disrupting the normal function of the DNA and inhibiting cell proliferation. Additionally, it can bind to specific enzymes, inhibiting their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)prop-2-enone
  • [1,2,4]Triazolo[4,3-a]quinoxaline Derivatives

Uniqueness

isopropyl 2-amino-1-(2,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is unique due to its specific substitution pattern and the presence of the pyrrolo[3,2-b]quinoxaline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

797798-72-2

Molecular Formula

C22H22N4O4

Molecular Weight

406.4g/mol

IUPAC Name

propan-2-yl 2-amino-1-(2,4-dimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C22H22N4O4/c1-12(2)30-22(27)18-19-21(25-15-8-6-5-7-14(15)24-19)26(20(18)23)16-10-9-13(28-3)11-17(16)29-4/h5-12H,23H2,1-4H3

InChI Key

AFPWDWZPQMWCLG-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=C(C=C(C=C4)OC)OC)N

Canonical SMILES

CC(C)OC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=C(C=C(C=C4)OC)OC)N

Origin of Product

United States

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